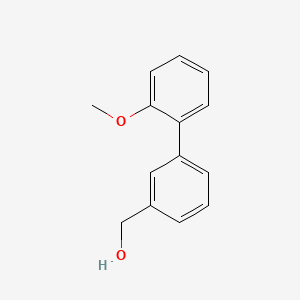

(2'-Methoxybiphenyl-3-yl)-methanol

描述

Biphenyl Core Architecture and Conformational Dynamics

The fundamental architecture of (2'-methoxybiphenyl-3-yl)-methanol centers on its biphenyl core structure, which consists of two benzene rings connected through a single carbon-carbon bond. This biphenyl framework represents a well-studied molecular system where the two aromatic rings can adopt various conformational arrangements due to rotation around the central carbon-carbon bond. Research demonstrates that unsubstituted biphenyl exhibits a non-planar conformation with an equilibrium torsional angle of approximately 44.4 degrees between the ring planes, resulting from steric interactions that prevent perfect coplanarity.

The conformational dynamics of the biphenyl system involve rotation barriers that significantly influence molecular behavior and properties. Studies indicate that the torsional barriers for unsubstituted biphenyl are relatively modest, measuring approximately 6.0 kilojoules per mole at the planar conformation and 6.5 kilojoules per mole at the perpendicular arrangement. However, the introduction of substituents, particularly in ortho positions, dramatically alters these energetic parameters and conformational preferences. The biphenyl core in this compound experiences modified rotational dynamics due to the methoxy substitution at the 2' position, which introduces additional steric considerations and electronic effects.

Computational studies employing density functional theory and coupled cluster methods have provided detailed insights into biphenyl conformational behavior. These investigations reveal that the minimum energy conformation typically involves a twisted arrangement rather than perfect planarity, with the exact angle depending on substituent patterns and environmental factors. The biphenyl system demonstrates sensitivity to crystal packing effects in solid-state structures, though solution-phase conformations generally reflect intrinsic molecular preferences.

Functional Group Analysis: Methoxy and Hydroxymethyl Substituents

The molecular architecture of this compound incorporates two distinct functional groups that significantly influence its chemical and physical properties. The methoxy group (-OCH3) positioned at the 2' location on one phenyl ring introduces both steric and electronic effects that modify the overall molecular behavior. This alkoxy substitution pattern represents a common structural motif in pharmaceutical and synthetic organic chemistry, contributing to molecular polarity and potential biological activity.

The methoxy functionality exhibits characteristic electronic properties that affect the aromatic system through both inductive and resonance mechanisms. The oxygen atom's lone pairs can participate in resonance interactions with the aromatic ring, generally increasing electron density and influencing reactivity patterns. Additionally, the methoxy group contributes to the molecule's overall polarity and affects intermolecular interactions, particularly in crystalline environments or biological systems.

The hydroxymethyl group (-CH2OH) attached to the 3 position of the adjacent phenyl ring represents the second key functional component of this molecular structure. This alcohol functionality significantly enhances the compound's hydrogen bonding capacity, thereby increasing its solubility in polar solvents and potentially affecting its biological interactions. The hydroxymethyl group can participate in both hydrogen bond donation and acceptance, creating opportunities for specific molecular recognition events and crystal packing arrangements.

| Functional Group | Position | Electronic Effect | Physical Property Impact |

|---|---|---|---|

| Methoxy (-OCH3) | 2' position | Electron-donating through resonance | Increased polarity, modified reactivity |

| Hydroxymethyl (-CH2OH) | 3 position | Hydrogen bonding capability | Enhanced polar solubility, intermolecular interactions |

The combination of these two functional groups creates a molecular system with balanced hydrophilic and hydrophobic characteristics. The methoxy group provides moderate polarity while maintaining aromatic character, whereas the hydroxymethyl functionality introduces strong polar interactions through hydrogen bonding. This functional group combination positions the molecule as potentially useful in pharmaceutical applications where specific polarity and interaction profiles are required.

属性

IUPAC Name |

[3-(2-methoxyphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURRRXPYBDJKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572385 | |

| Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208941-54-2 | |

| Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Corresponding Aldehyde or Halide Intermediates

- Starting from 3-bromo-2-methoxybiphenyl or 3-formyl-2-methoxybiphenyl:

- The halide or aldehyde group at the 3-position can be converted to the hydroxymethyl group.

- Typical reduction agents include sodium borohydride or catalytic hydrogenation.

Metal-Catalyzed Cross-Coupling Followed by Functional Group Conversion

- Suzuki-Miyaura coupling:

- A 3-bromo-2-methoxybiphenyl intermediate can be coupled with boronic acid derivatives bearing protected hydroxymethyl groups.

- Subsequent deprotection yields the free hydroxymethyl group.

Direct Hydroxymethylation

- Hydroxymethylation of the biphenyl ring via electrophilic substitution using formaldehyde under acidic or basic catalysis can be employed, though regioselectivity must be controlled carefully.

Solvent and Catalyst Considerations

- Solvents: Common solvents for these reactions include ethanol, methanol, acetone, tetrahydrofuran, and mixtures thereof.

- Catalysts and reagents:

- Potassium carbonate for methylation.

- Lewis acids such as aluminum chloride or boron trifluoride for deprotection or activation steps.

- Palladium catalysts for cross-coupling reactions.

- Reaction conditions: Temperatures typically range from room temperature to reflux conditions (25 °C to 115 °C), with reaction times varying from a few hours up to 65 hours depending on the step.

Representative Data Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methylation | 2-Phenylphenol | Potassium carbonate, dimethyl sulfate, acetone, 75 °C, 16 h | 96 | High yield, inert atmosphere required |

| 2 | Halogenation or Formylation | 2-Methoxybiphenyl | Bromination or Vilsmeier-Haack formylation | Variable | Introduces reactive group at 3-position |

| 3 | Reduction/Functionalization | 3-Bromo- or 3-formyl-2-methoxybiphenyl | NaBH4 or catalytic hydrogenation | High | Converts halide/aldehyde to hydroxymethyl group |

| 4 | Purification | Crude product | Flash chromatography | N/A | Ensures product purity |

Research Findings and Optimization

- Reaction efficiency: The methylation step is highly efficient with yields up to 96%, indicating robust conditions.

- Selectivity: Controlled introduction of the hydroxymethyl group at the 3-position requires careful selection of reagents and catalysts to avoid side reactions.

- Solvent effects: Use of polar aprotic solvents like acetone or tetrahydrofuran enhances reaction rates and yields.

- Temperature and time optimization: Elevated temperatures (up to 115 °C) and extended reaction times (up to 65 hours) are sometimes necessary for complete conversion in deprotection or reduction steps.

- Lewis acid catalysis: Employing Lewis acids such as aluminum chloride facilitates deprotection and activation steps in related biphenyl derivatives, potentially applicable to this compound's synthesis.

化学反应分析

Types of Reactions

(2’-Methoxybiphenyl-3-yl)-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydroxy derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include (2’-Methoxybiphenyl-3-yl)aldehyde and (2’-Methoxybiphenyl-3-yl)carboxylic acid.

Reduction: The major product is (2’-Methoxybiphenyl-3-yl)methanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.

科学研究应用

Pharmaceutical Applications

The compound exhibits significant biological activity, making it a potential lead compound in drug development. Its interactions with various biological targets, especially cytochrome P450 enzymes, suggest that it can influence drug metabolism and pharmacokinetics.

- Cytochrome P450 Inhibition : Research indicates that (2'-Methoxybiphenyl-3-yl)-methanol acts as an inhibitor of specific cytochrome P450 enzymes. This inhibition can alter the metabolism of co-administered drugs, potentially leading to enhanced therapeutic effects or increased toxicity of other medications.

- Receptor Binding Affinity : Studies exploring its binding affinity to various receptors may reveal its therapeutic potential in treating diseases where these receptors are involved.

Case Studies

- Study on Drug Interaction : A study demonstrated that co-administration of this compound with a common antihypertensive drug altered the drug's plasma concentration, indicating a significant interaction due to P450 enzyme modulation.

Material Science Applications

Beyond pharmaceuticals, this compound has potential uses in materials science, particularly in the development of polymers and coatings.

Polymer Development

The compound can serve as a monomer or additive in the synthesis of advanced polymeric materials due to its unique structural properties.

Coatings and Adhesives

It is also explored for use in adhesive formulations and coatings due to its chemical stability and potential for enhancing adhesion properties.

作用机制

The mechanism of action of (2’-Methoxybiphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Physicochemical and Reactivity Insights

- Anticonvulsant Activity: The phthalimide analog () demonstrates how electron-withdrawing groups (e.g., fluoro) enhance biological activity compared to the parent methanol structure .

- Solvent Effects: Ethanol addition alters the acidity of methoxybenzyl alcohols (), suggesting that (2'-Methoxybiphenyl-3-yl)-methanol’s stability and reactivity may be solvent-dependent .

- Preservation Methods: Methanol preservation () impacts aromatic compound analysis; this is critical for handling hydroxymethyl-containing biphenyls to avoid concentration biases .

Key Research Findings

- Cross-Coupling Utility : Boronate esters () highlight the importance of -CH₂OH groups in facilitating further functionalization for materials science .

- Solubility and Handling : Bulky substituents () reduce water solubility, whereas polar groups (-OH, -OCH₃) improve compatibility with organic solvents .

生物活性

(2'-Methoxybiphenyl-3-yl)-methanol, with the CAS number 208941-54-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a biphenyl backbone with a methoxy group at the 2' position and a hydroxymethyl group at the 3 position. Its unique structural characteristics contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated dose-dependent cytotoxic effects. The compound was particularly effective against prostate cancer cells (PC3 and DU145), showing IC50 values indicating its potential as an anticancer agent:

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results indicate that this compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of specific signaling pathways. It has been hypothesized that the compound interacts with cellular targets, leading to chromatin condensation and DNA damage, ultimately resulting in cell cycle arrest in the G0/G1 phase .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown potential antioxidant activity. Studies utilizing DPPH radical scavenging assays indicated that this compound effectively neutralizes free radicals, which is crucial for protecting cells from oxidative stress .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which may contribute to its therapeutic effects in various diseases .

Case Studies and Research Findings

- Prostate Cancer Study : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in PC3 and DU145 cell lines, with marked apoptosis observed under microscopy.

- Antioxidant Evaluation : A series of experiments assessed the scavenging ability of this compound against DPPH radicals, revealing a concentration-dependent response that supports its use as an antioxidant agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2'-Methoxybiphenyl-3-yl)-methanol, and how do solvent systems influence yield?

- Methodology : A common approach involves coupling reactions between substituted biphenyl precursors and methanol derivatives. For example, Williamson ether synthesis or Suzuki-Miyaura cross-coupling can be employed to introduce the methoxy group. Solvent polarity and protic/aprotic nature critically affect reaction efficiency. Ethanol-water mixtures (as in ) are often used to balance solubility and reactivity. Optimization via gradient solvent trials (e.g., varying ethanol:water ratios) is recommended.

- Key Data : Crystallization from ethanol yields single crystals suitable for X-ray diffraction, as demonstrated in biphenyl-methanol derivatives .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology :

- NMR : Compare H and C NMR shifts with analogs (e.g., 3-methoxybenzyl alcohol ). Methoxy protons resonate at ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution.

- X-ray crystallography : Refinement of H-atom positions using riding models (C–H = 0.93–0.98 Å) ensures accurate spatial assignment, as seen in biphenyl derivatives .

- Validation : Cross-referencing with PubChem or crystallographic databases (e.g., CCDC) resolves ambiguities .

Advanced Research Questions

Q. How do solvent effects (e.g., ethanol vs. aqueous mixtures) influence the acidity of hydroxyl groups in this compound?

- Methodology :

- Potentiometric titration : Measure pKa shifts in varying ethanol-water compositions. Ethanol increases hydrophobic interactions, stabilizing deprotonated forms, as observed in 4-hydroxy-3-methoxybenzyl alcohol .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict solvation effects on acidity. Compare with experimental data to refine models.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected NOE correlations or crystallographic parameters?

- Methodology :

- Dynamic NMR : Detect conformational exchange in solutions (e.g., hindered rotation of methoxy groups) causing anomalous splitting .

- Crystallographic refinement : Address thermal motion artifacts by applying restraints to Uiso values, particularly for methyl/methoxy groups .

- Case Study : In biphenyl-triazole derivatives, torsional angles (e.g., −179.14° vs. 161.34°) indicate steric strain; re-measuring at lower temperatures reduces disorder .

Q. How can this compound be functionalized for applications in catalytic systems or drug delivery?

- Methodology :

- Esterification : React the hydroxyl group with acyl chlorides to improve lipophilicity. Monitor reaction progress via FT-IR (loss of –OH stretch at ~3400 cm⁻¹) .

- Coordination chemistry : Test metal-binding affinity (e.g., Cu²⁺ or Fe³⁺) using UV-Vis titration. Methoxy and hydroxyl groups act as potential ligands .

Safety and Handling

Q. What are critical safety considerations when handling this compound in catalytic hydrogenation reactions?

- Protocols :

- Ventilation : Use fume hoods to avoid inhalation of methanol byproducts.

- Personal protective equipment (PPE) : Nitrile gloves and goggles are mandatory; the compound may cause skin/eye irritation, as noted in structurally similar alcohols .

- Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical attention, referencing SDS guidelines .

Data Reproducibility

Q. Why might synthetic yields of this compound vary between labs, and how can reproducibility be improved?

- Factors :

- Oxygen sensitivity : Methanol derivatives can oxidize; use inert atmospheres (N₂/Ar) during reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) vs. recrystallization impacts purity. Validate via HPLC (≥95% purity threshold) .

- Standardization : Detailed reporting of solvent grades, catalyst lots, and drying protocols (e.g., molecular sieves) minimizes variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。